Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiophene ring. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used as an anti-glaucoma agent.
These compounds share the thiophene nucleus but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-acetyl-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-5-16-12(15)11-7(3)9-6(2)10(8(4)14)17-13(9)18-11/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRNZJWNILVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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